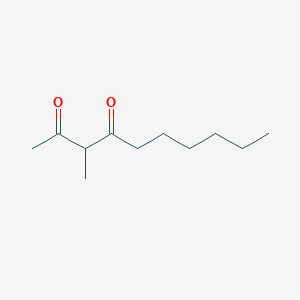
3-Methyldecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyldecane-2,4-dione is an organic compound with the molecular formula C11H20O2 It is a diketone, meaning it contains two ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyldecane-2,4-dione can be achieved through several methods. One common approach involves the reaction of 3-methyl-2,4-pentanedione with a suitable alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the diketone, followed by the addition of the alkylating agent to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyldecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted diketones or other functionalized products.
Scientific Research Applications
3-Methyldecane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Methyldecane-2,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the ketone groups, allowing it to react with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,4-pentanedione: A smaller diketone with similar reactivity but different physical properties.
2,4-Decanedione: Lacks the methyl group at the third position, leading to different chemical behavior.
3-Methyl-2,4-nonanedione: Similar structure but with one fewer carbon atom, affecting its reactivity and applications.
Uniqueness
3-Methyldecane-2,4-dione is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar diketones provides different solubility and volatility characteristics, making it suitable for specific applications in various fields .
Properties
CAS No. |
14848-98-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-methyldecane-2,4-dione |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-11(13)9(2)10(3)12/h9H,4-8H2,1-3H3 |
InChI Key |
FOLFVBLBSPDQRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















